molecular formula C9H11F6NO2 B6087223 cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B6087223
M. Wt: 279.18 g/mol
InChI Key: TZAISGSBDSYNKI-UHFFFAOYSA-N
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Description

Cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is an organic compound that features a cyclopentyl group attached to a carbamate moiety, which is further substituted with a hexafluoropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of cyclopentylamine with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a suitable carbamoylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The hexafluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. The hexafluoropropan-2-yl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins in a unique manner. The carbamate moiety can form covalent bonds with active sites, modulating the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl N-(1,1,1-trifluoropropan-2-yl)carbamate
  • Cyclopentyl N-(1,1,1,3,3,3-hexafluorobutan-2-yl)carbamate
  • Cyclopentyl N-(1,1,1,3,3,3-hexafluoroisopropyl)carbamate

Uniqueness

Cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F6NO2/c10-8(11,12)6(9(13,14)15)16-7(17)18-5-3-1-2-4-5/h5-6H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAISGSBDSYNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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